
p-Hydroxy Benzphetamine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxy Benzphetamine-d6: is a deuterated analog of p-Hydroxy Benzphetamine, a metabolite of Benzphetamine. This compound is primarily used in research settings, particularly in the fields of analytical chemistry and pharmacology, due to its stable isotopic labeling which aids in the study of metabolic pathways and drug interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy Benzphetamine-d6 typically involves the deuteration of p-Hydroxy Benzphetamine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions: p-Hydroxy Benzphetamine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-Benzoquinone derivatives, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In analytical chemistry, p-Hydroxy Benzphetamine-d6 is used as an internal standard for mass spectrometry and other analytical techniques. Its stable isotopic labeling allows for precise quantification and analysis of metabolic pathways .
Biology and Medicine: In biological research, this compound helps in studying the metabolism of Benzphetamine and its effects on the human body. It is also used in pharmacokinetic studies to understand drug interactions and metabolic rates .
Industry: Industrially, this compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of drug formulations .
Mécanisme D'action
The mechanism of action of p-Hydroxy Benzphetamine-d6 is similar to that of Benzphetamine. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the central nervous system. This leads to increased alertness and reduced appetite. The deuterated form allows for detailed study of these pathways without altering the compound’s pharmacological properties .
Comparaison Avec Des Composés Similaires
Benzphetamine: A non-deuterated analog used as an anorectic agent.
Methamphetamine: Shares a similar structure but has different pharmacological effects.
Amphetamine: Another related compound with stimulant properties
Uniqueness: p-Hydroxy Benzphetamine-d6 is unique due to its stable isotopic labeling, which makes it invaluable in research settings. This labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Propriétés
Numéro CAS |
1246815-64-4 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
4-[2-[benzyl(methyl)amino]-1,1,2,3,3,3-hexadeuteriopropyl]phenol |
InChI |
InChI=1S/C17H21NO/c1-14(12-15-8-10-17(19)11-9-15)18(2)13-16-6-4-3-5-7-16/h3-11,14,19H,12-13H2,1-2H3/i1D3,12D2,14D |
Clé InChI |
CXDPIOJNCGKSDQ-JCKIRYGESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2 |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


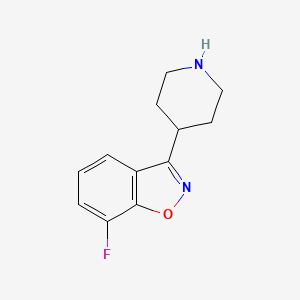

![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)


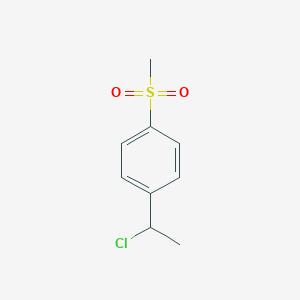
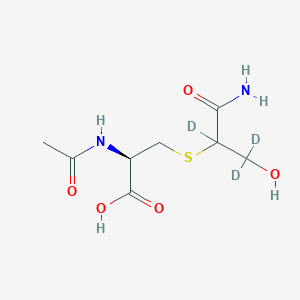
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
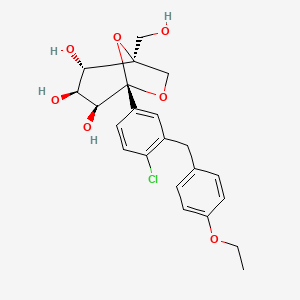


![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
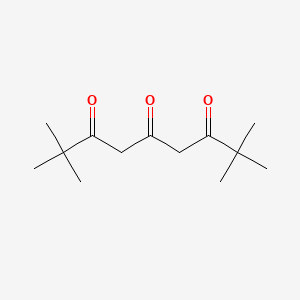
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
